



# Application Notes and Protocols for Cell Viability Assay with MAK683

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MAK683  |           |
| Cat. No.:            | B608806 | Get Quote |

#### Introduction

MAK683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It specifically targets the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[3][4] The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][5] In various cancers, the dysregulation of PRC2 activity contributes to oncogenesis, making it an attractive therapeutic target.[2][6] MAK683 disrupts the PRC2 complex, leading to altered gene expression and a reduction in cancer cell proliferation.[3][4] This document provides a detailed protocol for assessing the effect of MAK683 on cancer cell viability using a colorimetric assay, intended for researchers in oncology and drug development.

### Mechanism of Action of MAK683

MAK683 functions by binding to the H3K27me3-binding pocket of the EED subunit. This binding induces a conformational change that prevents the interaction between EED and the catalytic subunit, EZH2 (Enhancer of Zeste Homolog 2).[3] The disruption of this protein-protein interaction allosterically inhibits the methyltransferase activity of the PRC2 complex.[4] Consequently, global levels of H3K27me3 are reduced, leading to the derepression of PRC2 target genes.[5] This alteration in the epigenetic landscape can reactivate tumor suppressor genes and other pathways that ultimately inhibit cancer cell growth and survival.[6]





Click to download full resolution via product page

Caption: Signaling pathway of MAK683-mediated PRC2 inhibition.

## **Experimental Protocol: Cell Viability (MTT Assay)**



This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of **MAK683** on the viability of cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product.[7]

### Materials

- Cancer cell line of interest (e.g., Karpas-422 for Diffuse Large B-cell Lymphoma)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- MAK683 compound (stock solution in DMSO)
- MTT reagent (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Sterile 96-well flat-bottom plates
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

### Procedure

- Cell Seeding:
  - Harvest and count cells.
  - $\circ$  Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete culture medium.



- Include wells for "medium only" (blank) and "vehicle control" (cells treated with DMSO).
- Incubate the plate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow cells to attach and resume growth.

### Compound Treatment:

- $\circ$  Prepare serial dilutions of **MAK683** in complete culture medium from the DMSO stock. A suggested starting concentration range is 0.1 nM to 10  $\mu$ M.
- Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
- Carefully remove the medium from the wells and add 100 μL of the medium containing the various concentrations of MAK683 or the vehicle control.
- Incubate the plate for the desired exposure time (e.g., 72, 96, or 120 hours).

### MTT Assay:

- After the incubation period, add 10 μL of the 5 mg/mL MTT solution to each well.[8]
- Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
- Visually confirm the formation of purple precipitate in the wells.

#### Solubilization and Measurement:

- Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
- Add 100 μL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
- Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
- Measure the absorbance of each well at 570 nm using a microplate reader.





Click to download full resolution via product page

Caption: Experimental workflow for the MAK683 cell viability assay.

# **Data Presentation and Analysis**







The results of the cell viability assay should be tabulated to facilitate analysis and comparison. The absorbance values are first corrected by subtracting the blank (medium only) reading. The percentage of cell viability is then calculated relative to the vehicle-treated control cells.

### Data Analysis

- Calculate Average Absorbance: Determine the average absorbance for each treatment concentration and control.
- Background Subtraction: Subtract the average absorbance of the blank wells from all other average absorbance values.
- Calculate Percent Viability:
  - % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) \* 100
- Determine IC<sub>50</sub>/GI<sub>50</sub>: Plot the percent viability against the logarithm of the **MAK683** concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) or growth inhibition (GI<sub>50</sub>), which is the concentration of **MAK683** required to inhibit cell viability or growth by 50%.

Table 1: Representative Cell Viability Data for MAK683 in Karpas-422 Cells



| MAK683 Conc.<br>(nM)        | Mean Absorbance<br>(570 nm) | Corrected<br>Absorbance | % Viability |
|-----------------------------|-----------------------------|-------------------------|-------------|
| 0 (Blank)                   | 0.052                       | 0.000                   | N/A         |
| 0 (Vehicle)                 | 0.985                       | 0.933                   | 100%        |
| 0.1                         | 0.953                       | 0.901                   | 96.6%       |
| 1                           | 0.788                       | 0.736                   | 78.9%       |
| 3                           | 0.512                       | 0.460                   | 49.3%       |
| 10                          | 0.234                       | 0.182                   | 19.5%       |
| 100                         | 0.098                       | 0.046                   | 4.9%        |
| 1000                        | 0.061                       | 0.009                   | 1.0%        |
| Calculated GI <sub>50</sub> | ~3-9 nM[9]                  |                         |             |

Note: The absorbance values are illustrative. The  $GI_{50}$  value is based on published data for the Karpas-422 cell line, where values of  $3 \pm 2$  nM, 4 nM, and  $9 \pm 4$  nM have been reported.[9]

### **Application Notes**

- Cell Line Selection: The sensitivity to MAK683 can be cell-line dependent. It has shown
  activity in models of Diffuse Large B-cell Lymphoma (DLBCL) and epithelioid sarcoma.[10] It
  is advisable to test a panel of cell lines, including those with known EZH2 mutations or
  dependency on the PRC2 complex.
- Compound Solubility: MAK683 is typically dissolved in DMSO. Ensure the stock solution is
  fully dissolved before preparing dilutions. High concentrations of DMSO can be toxic to cells,
  so the final concentration should be kept low (e.g., ≤ 0.1%).
- Incubation Time: As MAK683 acts via an epigenetic mechanism, its effects on cell
  proliferation may take several days to become apparent. Longer incubation times (e.g., 72 to
  144 hours) are often necessary to observe a significant reduction in cell viability.



- Assay Choice: While the MTT assay is robust and widely used, other viability assays can
  also be employed. These include XTT, MTS, or luminescent-based assays like CellTiterGlo®, which measures ATP levels as an indicator of metabolic activity. The choice of assay
  may depend on the specific cell line and experimental requirements.
- Controls: The inclusion of appropriate controls is critical. A "medium only" blank is necessary
  for background correction, and a "vehicle control" (cells treated with the same concentration
  of DMSO as the highest drug concentration) serves as the 100% viability reference. A
  positive control (a compound known to induce cell death) can also be included to validate the
  assay.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assay with MAK683]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b608806#cell-viability-assay-protocol-with-mak683]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com